Lipophilicity-Driven Permeability Advantage vs. 4-Methoxyphenyl Analog
The target compound's calculated XLogP3 value of 5.3 [1] indicates higher lipophilicity compared to the closely related N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, which has a predicted XLogP3 of approximately 4.0 due to the polar methoxy group. This difference suggests 864917-76-0 may exhibit superior passive membrane permeability in parallel artificial membrane permeability assays (PAMPA), a key determinant for intracellular target engagement.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: XLogP3 ≈ 4.0 |
| Quantified Difference | ΔXLogP3 ≈ +1.3 log units |
| Conditions | In silico prediction using standard fragment-based methods |
Why This Matters
For drug discovery programs targeting intracellular enzymes or receptors, higher lipophilicity can correlate with enhanced cell penetration, making 864917-76-0 a more suitable starting point for lead optimization than its less lipophilic analogs.
- [1] Kuujia.com. (n.d.). Cas no 864917-76-0. Computed Properties. Retrieved from https://www.kuujia.com/cas-864917-76-0.html View Source
